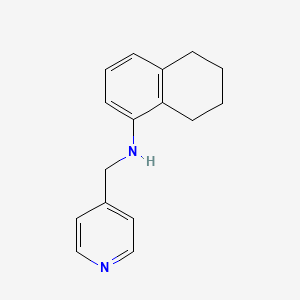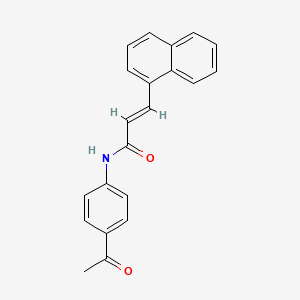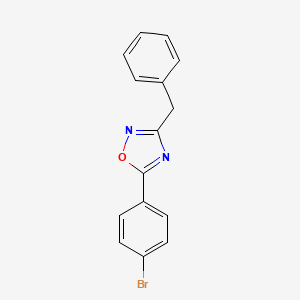
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine, also known as PVTN, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. PVTN is a derivative of naphthalene and contains a pyridine ring, making it a heterocyclic compound.
Scientific Research Applications
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer and neurological disorders. In cancer research, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. Additionally, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine involves its ability to interact with specific proteins and enzymes in the body. (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to bind to tubulin, a protein involved in cell division, and inhibit its activity. This inhibition of tubulin results in the disruption of microtubule formation, which is essential for cell division and growth. Additionally, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to have various biochemical and physiological effects on the body. In cancer cells, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to induce apoptosis, inhibit cell proliferation, and reduce the formation of blood vessels that supply nutrients to the tumor. In neurodegenerative diseases, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine in lab experiments is its ability to selectively target specific proteins and enzymes, making it a useful tool for studying their functions. Additionally, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine. One area of interest is the development of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine in animal models and clinical trials. Finally, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine may have potential applications in other areas of research such as drug delivery and imaging.
Synthesis Methods
The synthesis of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine involves the reaction of 5,6,7,8-tetrahydro-1-naphthylamine with 4-bromomethylpyridine hydrobromide in the presence of a base such as potassium carbonate. This reaction results in the formation of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine as a white solid with a melting point of 120-122°C.
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h3,5,7-11,18H,1-2,4,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFORFCPZMZURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5255647 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide](/img/structure/B5798651.png)



![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)

![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)